

NBD-Amine Derivatives: Versatile Tools for Cellular Imaging

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Compound of Interest		
Compound Name:	NBD-amine	
Cat. No.:	B187976	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) moiety is a small, environmentally sensitive fluorophore that has become an invaluable tool in cell biology and drug development. When conjugated to an amine, the resulting **NBD-amine** derivatives exhibit fluorescence that is highly dependent on the polarity of their local environment. This property makes them excellent probes for visualizing and quantifying a wide range of cellular components and processes, from membrane dynamics to enzyme activity and drug delivery. This document provides detailed application notes and protocols for the use of **NBD-amine**s in cellular imaging.

Applications in Cellular Imaging

NBD-amines and their derivatives have a broad spectrum of applications in cell imaging, primarily leveraging their environmentally sensitive fluorescence and reactivity with various biomolecules.

- Labeling of Biomolecules: NBD-Cl and NBD-F are reactive derivatives that readily label primary and secondary amines in proteins and peptides, as well as thiol groups in cysteine residues.[1][2] This allows for the visualization and tracking of these biomolecules within living cells.
- Membrane and Lipid Probes: The fluorescence of NBD is significantly enhanced in hydrophobic environments.[3][4] This property is exploited by using NBD-labeled lipids (e.g.,



NBD-PE, NBD-Ceramide) to study membrane structure, dynamics, fusion, and lipid transport.[5]

- Sensors for Small Molecules and Ions: NBD-based probes have been designed to detect various small molecules and ions, such as hydrogen sulfide (H₂S), with high sensitivity and selectivity.[6][7] These "turn-on" fluorescent probes exhibit a significant increase in fluorescence upon reacting with their target, enabling the imaging of these analytes in living cells.[6]
- Targeted Imaging and Drug Delivery: NBD can be conjugated to ligands that target specific
 cellular components, such as transporters. For instance, NBD-labeled fructose analogs have
 been used to visualize and quantify uptake via GLUT5 transporters, which are
 overexpressed in certain cancer cells.[8] This approach is also valuable for developing and
 tracking targeted drug delivery systems.[7][8]
- Apoptosis Detection: Certain NBD-amine derivatives can be used to monitor cellular processes like apoptosis. For example, probes have been developed that selectively inhibit and image cancer cells by interacting with apoptotic pathways.

Quantitative Data of NBD-Amine Derivatives

The photophysical properties of **NBD-amine** derivatives are crucial for their application in fluorescence imaging. The following tables summarize key quantitative data for common **NBD-amine** adducts and related compounds.



Property	Value	Reference(s)
NBD-Amine Adducts		
Excitation Maximum (λex)	~464-470 nm	[8][9]
Emission Maximum (λem)	~512-540 nm	[8][9]
Extinction Coefficient (ε)	~22,000 M ⁻¹ cm ⁻¹	[8]
NBD-PE		
Excitation Maximum (\(\lambda\)ex)	465 nm	[5]
Emission Maximum (λem)	535 nm	[5]
C6 NBD Ceramide		
Excitation Maximum (λex)	466 nm	[5]
Emission Maximum (λem)	536 nm	[5]
NBD-Fructose		
Excitation Maximum (\(\lambda\)ex)	472 nm	[5]
Emission Maximum (λem)	538 nm	[5]
NBD-Ethylenediamine		
Excitation Maximum (λex)	466 nm (in MeOH)	[4]
Emission Maximum (λem)	535 nm (in MeOH)	[4]

Note: The fluorescence quantum yield of **NBD-amine** adducts is highly solvent-dependent and generally low in aqueous solutions.[10][11]

Experimental Protocols

Detailed methodologies for key experiments involving **NBD-amine**s are provided below.

Protocol 1: General Protein Labeling with NBD-Chloride (NBD-Cl)



This protocol provides a general guideline for labeling proteins with NBD-Cl. Optimization may be required for specific proteins.[1]

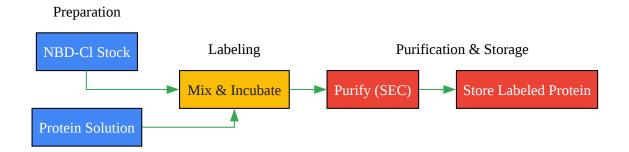
Materials:

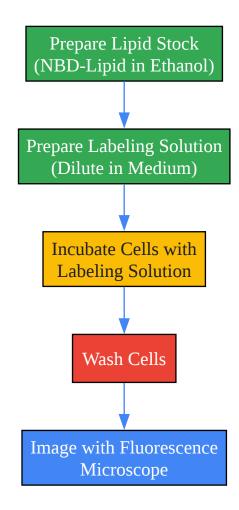
- Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
- NBD-Cl (4-Chloro-7-nitrobenz-2-oxa-1,3-diazole)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS)

Procedure:

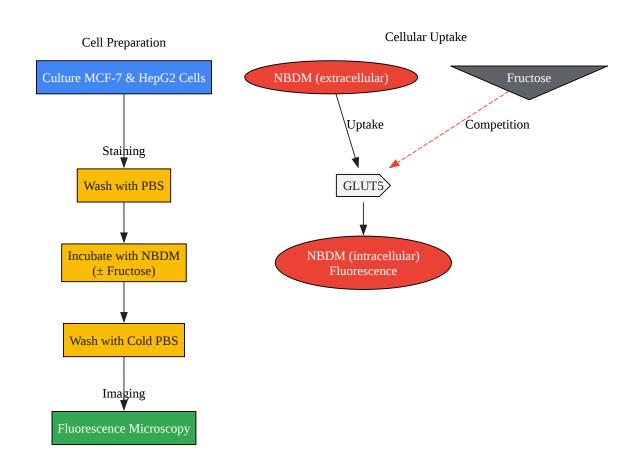
- Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL.
- Prepare NBD-Cl Stock Solution: Immediately before use, dissolve NBD-Cl in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
- Labeling Reaction: While gently vortexing the protein solution, add a 5 to 20-fold molar excess of the NBD-CI stock solution. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture in the dark at 4°C for 2-4 hours or at room temperature for 1 hour.[1]
- Purification: Separate the labeled protein from unreacted NBD-Cl using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer.[1]
- Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD (at ~470 nm).
- Storage: Store the labeled protein at 4°C or -20°C, protected from light.











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